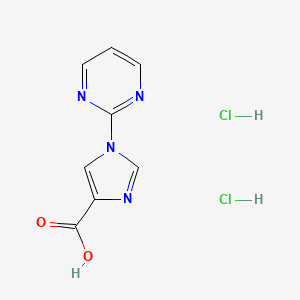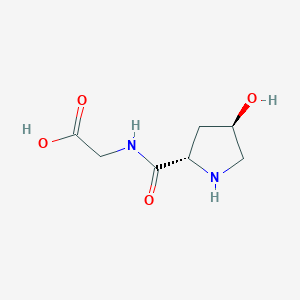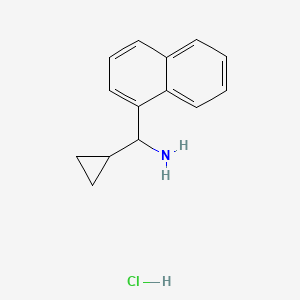
Cyclopropyl(naphthalen-1-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl(naphthalen-1-yl)methanamine hydrochloride is a chemical compound with the molecular formula C14H16ClN . It has a molecular weight of 233.74 . The compound is used for research purposes .
Molecular Structure Analysis
The InChI Key for Cyclopropyl(naphthalen-1-yl)methanamine hydrochloride is LAXLEWTURRINSG-UHFFFAOYSA-N . Unfortunately, the specific details about the molecular structure are not provided in the sources I found.Chemical Reactions Analysis
The specific chemical reactions involving Cyclopropyl(naphthalen-1-yl)methanamine hydrochloride are not detailed in the sources I found .Physical And Chemical Properties Analysis
Cyclopropyl(naphthalen-1-yl)methanamine hydrochloride has a number of physical and chemical properties. It has a molecular weight of 233.74 . The compound is soluble, with a solubility of 0.0298 mg/ml . It has a Log Po/w (iLOGP) of 0.0 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity Cyclopropyl(naphthalen-1-yl)methanamine hydrochloride is a chemical of interest in various synthetic applications. Research has explored its reactivity and utility in forming novel chemical structures. For instance, 1H-cyclopropa[b]naphthalene has been utilized in reactions with PTAD, tetracyanoethylene (TCNE), and benzyne to produce insertion products, demonstrating its versatility in organic synthesis (Durucasu, Saracoglu, & Balcı, 1991). Moreover, its interactions with metal carbenes have been studied, revealing its ability to form unstable 3-ruthenacyclopentenes, which decompose to give o-xylylenes, highlighting potential applications in metal-organic chemistry (Litosh, Saini, Guzman-Jimenez, Whitmire, & Billups, 2001).
Synthesis of Pharmaceutical Compounds Cyclopropyl(naphthalen-1-yl)methanamine hydrochloride plays a role in the synthesis of pharmaceutical compounds, including antidepressants. An improved industrial synthesis process for sertraline hydrochloride, a potent antidepressant, has been reported, showcasing the compound's significance in the development of more efficient and environmentally friendly pharmaceutical manufacturing processes (Vukics, Fodor, Fischer, Fellegvári, & Lévai, 2002).
Structural and Crystallographic Studies The structural and crystallographic characterization of derivatives of cyclopropyl(naphthalen-1-yl)methanamine has been a focus of research. For instance, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, a derivative, was synthesized and its crystal structure determined, providing insights into the molecular conformation and stability influenced by intramolecular hydrogen bonding (Özer, Arslan, VanDerveer, & Külcü, 2009).
Catalysis and Organic Reactions Research has also delved into the compound's role in catalytic processes and its participation in organic reactions. Studies have detailed how cyclopropa[b]naphthalene derivatives can be synthesized via trapping of o-benzoquinodimethanes, opening avenues for creating complex organic structures with potential applications in material science and pharmaceutical development (Müller & Rodriguez, 1985).
Metallacyclobutarenes Formation Further studies on cyclopropa[b]naphthalene have explored its reactions with rhodium(I), platinum(0), and palladium(0), leading to the formation of metallacyclobutarenes. These findings contribute to the field of organometallic chemistry, offering insights into the mechanisms of metal insertion into three-membered ring σ-bonds and the potential for developing new catalysts or functional materials (Stang, Song, & Halton, 1990).
Safety and Hazards
Eigenschaften
IUPAC Name |
cyclopropyl(naphthalen-1-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N.ClH/c15-14(11-8-9-11)13-7-3-5-10-4-1-2-6-12(10)13;/h1-7,11,14H,8-9,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXLEWTURRINSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC3=CC=CC=C32)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(naphthalen-1-yl)methanamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

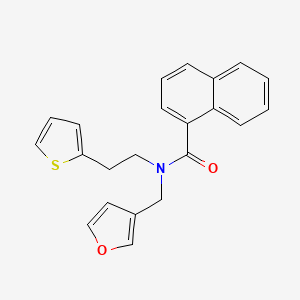



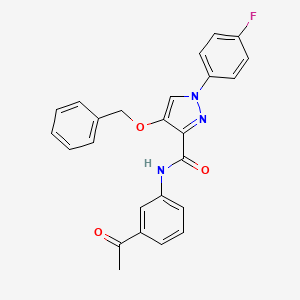

![3-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(4-fluorophenyl)propanamide](/img/structure/B2879721.png)
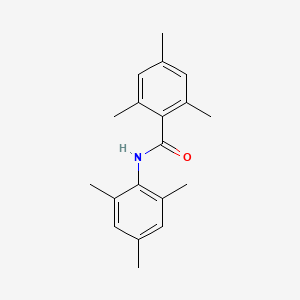
![2-[(2-Chlorophenyl)methyl]-6-(3-imidazol-1-ylpropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2879725.png)

![5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2879729.png)
